![molecular formula C16H21NO2 B2763074 4-Benzyl-1-oxa-4-azaspiro[5.5]undecan-9-one CAS No. 2253640-93-4](/img/structure/B2763074.png)
4-Benzyl-1-oxa-4-azaspiro[5.5]undecan-9-one
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Overview
Description
4-Benzyl-1-oxa-4-azaspiro[5.5]undecan-9-one is a chemical compound with the molecular weight of 259.35 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 4-benzyl-1-oxa-4-azaspiro[5.5]undecan-9-one . The InChI code is 1S/C16H21NO2/c18-15-6-8-16(9-7-15)13-17(10-11-19-16)12-14-4-2-1-3-5-14/h1-5H,6-13H2 .Physical And Chemical Properties Analysis
4-Benzyl-1-oxa-4-azaspiro[5.5]undecan-9-one is a powder at room temperature . It has a molecular weight of 259.35 .Scientific Research Applications
Antitumor Activity
4-Benzyl-1-oxa-4-azaspiro[5.5]undecan-9-one: and its derivatives have been studied for their anticancer properties. Researchers have synthesized novel derivatives through metal-catalyzed cascade cyclization, resulting in compounds with promising activity against various cancer cell lines . Notably, compound 11h demonstrated efficacy against lung cancer (A549), breast cancer (MDA-MB-231), and cervical cancer (HeLa) cell lines. Further exploration of these derivatives could lead to potential cancer therapies.
Spirocyclic Compounds
The compound’s spirocyclic structure places it within an important class of natural products. Spirocyclic compounds exhibit diverse biological activities and are found in various sources, including legumes and marine fungi . Understanding the role of 4-Benzyl-1-oxa-4-azaspiro[5.5]undecan-9-one in this context can shed light on its potential applications.
Intramolecular Oxidation Mechanism
The key step in synthesizing these derivatives involves metal-catalyzed oxidative cyclization of the amide, leading to the formation of the spirocyclic ring system . Investigating the underlying oxidation mechanism and optimizing reaction conditions can provide insights into related chemical transformations.
Sulfonamide Derivatives
Given the compound’s sulfonyl group, exploring its derivatives as potential sulfonamides is relevant. Sulfonamides often exhibit diverse biological activities, including anticancer effects . Researchers may investigate whether modifications to the sulfonyl moiety enhance or alter the compound’s properties.
Biochemical Interactions
Investigating the interactions of this compound with biological macromolecules (e.g., proteins, nucleic acids) is crucial. Computational studies or experimental assays can reveal binding sites, affinity, and potential therapeutic targets.
Safety and Hazards
The compound is classified under GHS07 and has the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
4-benzyl-1-oxa-4-azaspiro[5.5]undecan-9-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c18-15-6-8-16(9-7-15)13-17(10-11-19-16)12-14-4-2-1-3-5-14/h1-5H,6-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSADZFRTJAYTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1=O)CN(CCO2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-1-oxa-4-azaspiro[5.5]undecan-9-one | |
CAS RN |
2253640-93-4 |
Source
|
Record name | 4-benzyl-1-oxa-4-azaspiro[5.5]undecan-9-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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